molecular formula C5H6F3NO B1296632 N-Allyl-2,2,2-trifluoroacetamide CAS No. 383-65-3

N-Allyl-2,2,2-trifluoroacetamide

Cat. No.: B1296632
CAS No.: 383-65-3
M. Wt: 153.1 g/mol
InChI Key: UFPBWCBCUAYIIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of allylamine with trifluoroacetic anhydride . The reaction typically occurs under mild conditions, with the allylamine being added dropwise to a solution of trifluoroacetic anhydride in an inert solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using industrial-scale distillation or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoroacetamides, amines, and substituted allyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-2,2,2-trifluoroacetamide is unique due to its combination of an allyl group and a trifluoroacetamide group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

2,2,2-trifluoro-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBWCBCUAYIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339770
Record name N-Allyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-65-3
Record name N-Allyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of ethyl trifluoroacetate (15 mL, 142.2 mmol) in THF (40 mL) was added allylamine (12 mL, 57.1 mmol). The reaction was allowed to warm to room temperature then stirred for 55 min. After the mixture was concentrated under reduced pressure, the residue was dried under vacuum to give acetamide 30. Yield (18.79 g, 98%): 1H NMR (400 MHz, CDCl3) δ 6.46 (br s, 1H), 5.79-5.89 (m, 1H), 5.23-5.29 (m, 2H), 3.98 (t, J=5.6 Hz, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyltrifluoroacetate (14.2 grams, 100 mmol) was added to a solution of allylamine (4.05 grams, 6 ml, 80 mmol) and N,N-diisopropylethyl amine (10.32 grams 7.3 ml, 80 mmol) in methanol (30 ml). The reaction mixture was stirred at room temperature for 15 hours. The solvent was thereafter removed under reduced pressure and the product (see, Compound 1 in Scheme 1 below) was extracted with ethyl acetate.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Customer
Q & A

Q1: Why is there interest in incorporating functional groups like those found in N-Allyl-2,2,2-trifluoroacetamide into polyolefins?

A1: Polyolefins, while incredibly versatile, often lack specific properties that limit their applications. Incorporating functional groups can significantly broaden their potential uses. For example, the research paper investigates using this compound as a comonomer in propylene polymerization. The aim is to introduce polar amide groups into the typically non-polar polypropylene backbone. This modification can enhance properties such as wettability, adhesion, and compatibility with other materials [].

Q2: How successful was the copolymerization of propylene with this compound according to the research?

A2: The research demonstrated successful incorporation of this compound into the polypropylene backbone. The resulting copolymers achieved a comonomer incorporation percentage of 15% and a molecular weight of 27,100 g/mol []. This confirms the feasibility of using this compound as a comonomer for functionalized polyolefin synthesis.

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